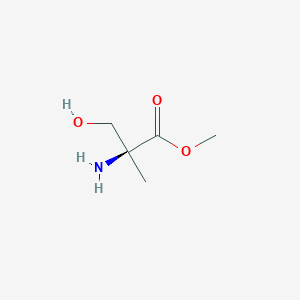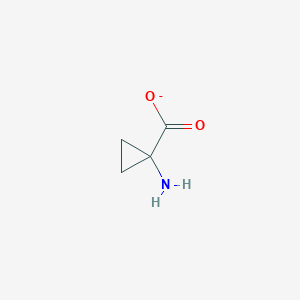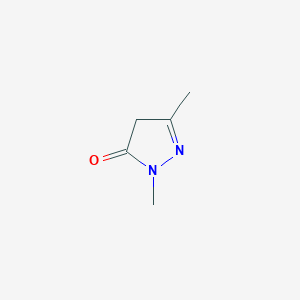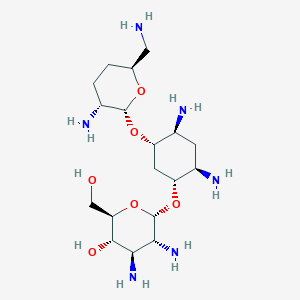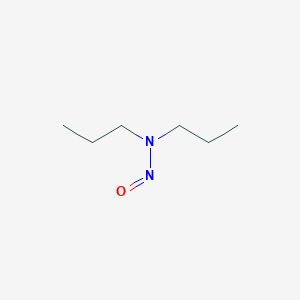
N-亚硝基二丙胺
描述
N-Nitrosodipropylamine is a member of the N-nitrosamines family, which are known for their high mutagenic and carcinogenic potential . These compounds are typically formed when secondary amines react with nitrosating agents under acidic conditions . N-Nitrosodipropylamine is commonly found in various environmental matrices, including drinking water and wastewater, due to its formation during chloramination processes .
科学研究应用
N-Nitrosodipropylamine has several applications in scientific research:
作用机制
Target of Action
N-Nitrosodipropylamine (NDPA) is a class of nitrogenous disinfection by-products (N-DBPs) with high toxicity It’s known that ndpa has a high toxicity and bioaccumulation potential .
Mode of Action
The adsorption was found to be a homogeneous chemisorption, involving electron conjugation, coordination reaction, anion–π interaction, and van der Waals forces .
Biochemical Pathways
A study on patients with colorectal cancer found that changes in the levels of ndpa in plasma were associated with abnormalities in adenine and guanine and downstream hypoxanthine-xanthine metabolic pathways .
Result of Action
It’s known that ndpa has high toxicity and bioaccumulation potential . Animal studies have shown an increase in cancer of the liver, nose, and stomach from NDPA exposure .
Action Environment
Small amounts of NDPA could be released to the environment from contaminated products or from disposal of waste containing this chemical . In the air, NDPA is broken down quickly by sunlight. In water and soil, NDPA evaporates from the surface into the air . The environmental factors can influence the action, efficacy, and stability of NDPA.
准备方法
Synthetic Routes and Reaction Conditions: N-Nitrosodipropylamine can be synthesized by the reaction of dipropylamine with nitrosating agents such as sodium nitrite in the presence of an acid. The general reaction is as follows: [ \text{C}6\text{H}{15}\text{N} + \text{NaNO}_2 + \text{HCl} \rightarrow \text{C}6\text{H}{14}\text{N}_2\text{O} + \text{NaCl} + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of N-Nitrosodipropylamine typically involves the continuous flow of dipropylamine and nitrosating agents through a reactor under controlled temperature and pH conditions. The product is then purified using distillation or other separation techniques .
Types of Reactions:
Oxidation: N-Nitrosodipropylamine can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction of N-Nitrosodipropylamine can yield secondary amines and other reduced nitrogenous compounds.
Substitution: It can participate in substitution reactions where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Oxidized nitrogenous compounds.
Reduction: Secondary amines.
Substitution: Compounds with different functional groups replacing the nitroso group.
相似化合物的比较
- N-Nitrosodimethylamine
- N-Nitrosodiethylamine
- N-Nitrosomorpholine
- N-Nitrosopyrrolidine
- N-Nitrosopiperidine
Comparison: N-Nitrosodipropylamine is unique due to its larger molecular weight and weaker polarity compared to other N-nitrosamines . This affects its behavior in environmental and biological systems, making it a compound of particular interest in studies related to water treatment and environmental contamination .
属性
IUPAC Name |
N,N-dipropylnitrous amide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-3-5-8(7-9)6-4-2/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKFDHTUAUWZPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
| Record name | N-NITROSODI-N-PROPYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16114 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6021032 | |
| Record name | N-Nitrosodi-n-propylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6021032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
N-nitrosodi-n-propylamine is a clear to pale yellow liquid., Yellow liquid; [HSDB], Clear to pale yellow liquid. | |
| Record name | N-NITROSODI-N-PROPYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16114 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-Nitrosodi-n-propylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/781 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | N-NITROSODIPROPYLAMINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/853 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Boiling Point |
403 °F at 760 mmHg (NTP, 1992), 206 °C, 403 °F | |
| Record name | N-NITROSODI-N-PROPYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16114 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-Nitrosodi-n-propylamine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5108 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | N-NITROSODIPROPYLAMINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/853 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
Solubility in water (approximately 1%), Slightly soluble in water, Miscible with ethanol, ether, Soluble in organic solvents and lipids | |
| Record name | N-Nitrosodi-n-propylamine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5108 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.9163 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.9163 g/cu cm at 20 °C, 0.9163 | |
| Record name | N-NITROSODI-N-PROPYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16114 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-Nitrosodi-n-propylamine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5108 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | N-NITROSODIPROPYLAMINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/853 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
0.39 [mmHg] | |
| Record name | N-Nitrosodi-n-propylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/781 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Gold, Yellow liquid | |
CAS No. |
621-64-7 | |
| Record name | N-NITROSODI-N-PROPYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16114 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-Nitrosodipropylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=621-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Nitrosodi-n-propylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Nitrosodipropylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Propanamine, N-nitroso-N-propyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-Nitrosodi-n-propylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6021032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nitrosodipropylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.727 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-NITROSODIPROPYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2920IH58NC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-Nitrosodi-n-propylamine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5108 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | N-NITROSODIPROPYLAMINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/853 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main health concerns associated with N-Nitrosodipropylamine (NDPA)?
A1: NDPA is classified as a probable human carcinogen based on substantial animal data. [, , , , , ] Studies in rodents have shown that NDPA exposure leads to tumors in various organs, including the liver, esophagus, forestomach, and lungs. [, , , ]
Q2: Are there any differences in NDPA metabolism between different species?
A2: Yes, studies have shown that the metabolic activation of NDPA can differ between species. For example, research indicates that human CYP2A6 might play a more prominent role in the metabolic activation of NDPA compared to human CYP2E1, suggesting potential differences in susceptibility and toxicity between species. []
Q3: What organs are primarily affected by NDPA exposure in animal models?
A3: NDPA has been shown to primarily target the liver and pancreas in Syrian golden hamsters, causing preneoplastic lesions. [] In rats, NDPA exposure leads to DNA damage in hepatocytes, indicating the liver as a primary target organ. [] Additionally, studies in mice show tumor development in the esophagus, forestomach, lungs, and lymphoma. [, ]
Q4: How is NDPA metabolized in the body?
A4: NDPA is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP2B1 and CYP2E1. [, ] This metabolic activation is crucial for its carcinogenic effects. NDPA is also metabolized in the small intestine, with significant differences observed between jejunal and ileal segments. []
Q5: Does NDPA induce DNA damage, and if so, how does this relate to its carcinogenicity?
A5: Yes, NDPA can induce DNA damage, specifically single-strand breaks, in rat hepatocytes. [] This DNA damage is thought to be a crucial mechanism contributing to its carcinogenic potential. Interestingly, the repair of NDPA-induced DNA single-strand breaks is significantly slower compared to damage induced by other agents like gamma radiation or 1-methyl-1-nitrosourea. []
Q6: What analytical techniques are commonly used to detect and quantify NDPA?
A6: Several analytical techniques are used for NDPA detection and quantification, with gas chromatography coupled with various detectors being widely employed. These detectors include:
- Thermal Energy Analyzer (TEA): Offers high sensitivity and selectivity for nitrosamines and is frequently used in research focusing on NDPA in various matrices, including food, water, and biological samples. [, , , , , , , , , ]
- Mass Spectrometry (MS): Provides structural information and is often coupled with gas chromatography (GC-MS) for sensitive and selective NDPA analysis, particularly in complex matrices like food and pharmaceutical products. [, , , , , ]
- Flame Ionization Detector (FID): A more universal detector for GC, suitable for analyzing NDPA in relatively simple matrices like salted fish samples, when combined with techniques such as ionic liquid dispersive liquid-liquid microextraction. []
Q7: Can NDPA be detected in drinking water, and what are the implications for human health?
A7: Yes, NDPA has been detected in drinking water, particularly in systems using chloramines for disinfection. [, , ] This raises concerns because NDPA is a probable human carcinogen, and exposure through drinking water could pose a significant health risk.
Q8: Are there any effective methods for removing or preventing NDPA formation in drinking water treatment plants?
A8: Yes, incorporating ozone treatment followed by granular activated carbon filtration in drinking water treatment plants has been shown to effectively remove NDPA formation potential, offering a promising strategy for minimizing NDPA formation during water treatment. []
Q9: How does the structure of NDPA influence its analytical detection and quantification?
A9: NDPA's volatility allows for its analysis by gas chromatography, while its thermal instability at high temperatures necessitates careful optimization of analytical parameters to prevent degradation during analysis. [, , , , , ]
Q10: What is the chemical structure of NDPA?
A10: NDPA is a symmetrical dialkylnitrosamine with the following structural formula:
Q11: How does the structure of NDPA relate to its carcinogenic activity?
A12: NDPA's N-nitroso group (N-N=O) is considered the key structural feature responsible for its carcinogenic properties. This group is susceptible to metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can alkylate DNA and induce mutations. [, , , ]
Q12: How does the length of the alkyl chain in NDPA affect its biotransformation by methanogenic cultures?
A13: Studies have shown that the length of the alkyl chain in NDPA significantly influences its biodegradability in methanogenic environments. While NDPA with shorter alkyl chains like NDMA and NMEA were readily degraded, NDPA with longer alkyl chains, including NDPA itself, were not. [] This suggests that the size and structure of the alkyl groups attached to the N-nitroso moiety play a crucial role in its biotransformation by specific microbial communities.
Q13: Are there any strategies for modifying the structure of quaternary ammonium polymers to reduce NDMA and NDPA formation during water treatment?
A13: Yes, research shows that modifying quaternary ammonium polymers can effectively reduce NDMA and NDPA formation. Two primary strategies include:
- Treatment with Methyl Iodide: Converting polymer-bound tertiary amine groups to less reactive quaternary ammonium groups via alkylation significantly reduces NDMA formation. []
- Synthesis of Dipropylamino-based Polymers: Replacing dimethylamino substituents with dipropylamino groups eliminates NDMA formation and yields significantly lower levels of the less carcinogenic NDPA. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



